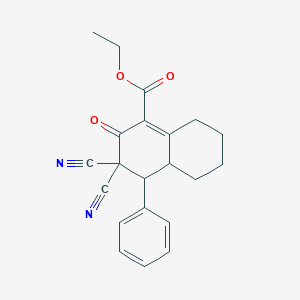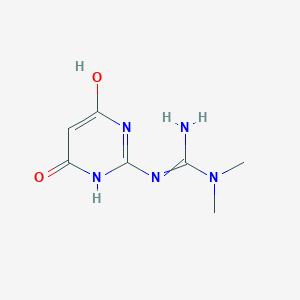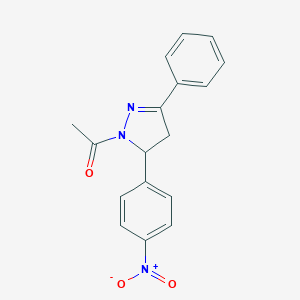![molecular formula C17H13N3O3S B243103 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B243103.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide is a complex organic compound featuring a nitro group, a thiazole ring, and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen sources.
Nitration: The benzamide derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to avoid over-nitration.
Thiazole Formation: The nitrated benzamide is then reacted with 2-methylthioamide in the presence of a base such as sodium hydroxide to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated products.
Aplicaciones Científicas De Investigación
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-nitro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
- 3-nitro-N-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]benzamide
Uniqueness
Compared to similar compounds, N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide is unique due to the specific positioning of the nitro group and the thiazole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H13N3O3S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H13N3O3S/c1-11-18-16(10-24-11)12-4-2-6-14(8-12)19-17(21)13-5-3-7-15(9-13)20(22)23/h2-10H,1H3,(H,19,21) |
Clave InChI |
MRILEBMVJDTSRT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B243020.png)
![2-(4-chlorophenoxy)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B243022.png)
![(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243024.png)
![(4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243025.png)

![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one](/img/structure/B243036.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)

